2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
This compound features a 1H-imidazole core substituted at position 2 with a (3-chlorobenzyl)thio group, at position 5 with a hydroxymethyl group, and an acetamide side chain. The acetamide linkage is a common pharmacophore in bioactive molecules, often contributing to hydrogen bonding and target interactions .
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTRIJPNXOKRTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC=C(N2CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a complex organic compound with notable potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structural features—such as the chlorobenzyl thioether, hydroxymethyl group, and imidazole ring—contribute to its diverse applications in scientific research and medicine.
- Molecular Formula : C13H14ClN3O2S
- Molecular Weight : 311.78 g/mol
- CAS Number : 921886-06-8
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing moderate to good activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound's effectiveness against Gram-positive and Gram-negative bacteria underscores its potential as an antimicrobial agent .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These findings suggest that the compound could be useful in treating fungal infections .
Anticancer Activity
The anticancer potential of this compound is currently under investigation, with preliminary studies indicating cytotoxic effects against various cancer cell lines.
Mechanism of Action
The proposed mechanism involves the inhibition of specific enzymes or proteins critical for cancer cell proliferation and microbial growth. Ongoing research aims to identify the precise molecular targets and pathways affected by this compound .
Case Studies
Recent studies have highlighted the effectiveness of similar imidazole derivatives in various biological contexts:
- Anticancer Studies : Some derivatives have shown high cytotoxicity against cancer cell lines such as Caki-1 (renal cancer), with mechanisms involving apoptosis induction and inhibition of migration pathways .
- Antimicrobial Studies : A comparative analysis of thiazole derivatives demonstrated that modifications in the chemical structure significantly impacted their antimicrobial efficacy, suggesting a structure-activity relationship that could be explored for optimizing the activity of compounds like this compound .
Scientific Research Applications
Cancer Research
One of the primary applications of this compound is in the field of oncology. It has been identified as a targeting ligand for androgen receptors, which are frequently overexpressed in prostate cancer cells. The compound's high binding affinity to these receptors facilitates its use as an imaging agent in Single Photon Emission Computed Tomography (SPECT), allowing for early detection and monitoring of cancerous tissues .
Table 1: Binding Affinities and Biological Targets
| Compound | Target | Binding Affinity |
|---|---|---|
| 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide | Androgen Receptors | High |
| Similar Compounds | Enzymes related to lipid metabolism | Moderate |
Antimicrobial Properties
Research indicates that compounds with similar structural features possess antibacterial properties. The thioether linkage and imidazole ring are critical in enhancing the compound's efficacy against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .
Synthesis and Derivatization
The synthesis of this compound typically involves multiple synthetic steps, utilizing readily available precursors. This multi-step synthesis allows for the possibility of further derivatization, enhancing its pharmacological profile .
Table 2: Synthetic Routes and Precursors
| Step | Reaction Type | Precursor |
|---|---|---|
| 1 | Thioether Formation | 3-chlorobenzyl chloride |
| 2 | Imidazole Ring Construction | Hydroxymethylimidazole |
| 3 | Acetamide Formation | Acetic anhydride |
Case Studies and Research Findings
Several studies have highlighted the compound's potential in various therapeutic contexts:
- Prostate Cancer Imaging : A study demonstrated that when labeled with radioactive isotopes, the compound could effectively target prostate cancer cells, providing a novel approach to imaging and diagnosis.
- Antimicrobial Efficacy : Research on structurally similar compounds indicated significant antibacterial activity against resistant strains, suggesting that this compound could be developed into a potent antimicrobial agent .
- Mechanistic Studies : Interaction studies have shown that the compound binds effectively to specific biological targets, which is crucial for understanding its pharmacodynamics and therapeutic applications .
Comparison with Similar Compounds
Core Structure Variations
- Thiadiazole Derivatives (): Compounds like N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) replace the imidazole core with a 1,3,4-thiadiazole ring. Thiadiazoles exhibit distinct electronic properties due to sulfur atoms, which may alter reactivity and binding affinity compared to imidazoles. For example, 5j has a melting point of 138–140°C and 82% yield, suggesting moderate stability and synthetic efficiency .
- Benzoimidazole-Triazole-Thiazole Hybrids () : Compounds such as 9c incorporate fused benzoimidazole and triazole-thiazole systems. These larger aromatic systems may enhance π-π stacking interactions but reduce solubility compared to the simpler imidazole core in the target compound .
Substituent Effects
- Chlorobenzyl Groups: The target’s 3-chlorobenzylthio group differs from the 4-chlorobenzylthio group in 5j ().
- Hydroxymethyl vs. Methylthio : The hydroxymethyl group in the target contrasts with methylthio substituents in compounds like 5f () . Hydroxymethyl groups increase polarity, which could enhance solubility but reduce membrane permeability relative to hydrophobic methylthio groups .
- Acetamide Linkages : The acetamide side chain is conserved across many analogs (e.g., 9c , 5j ), suggesting its role in maintaining hydrogen-bonding capacity. However, variations in adjacent groups (e.g., triazole in 9c ) modulate electronic environments .
Physical and Spectral Properties
Q & A
Q. How can computational methods predict off-target effects or toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
